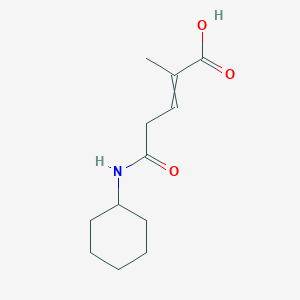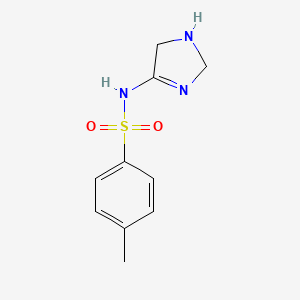
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in the development of new drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-dihydro-1H-imidazole under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while nucleophilic substitution can produce a variety of sulfonamide derivatives .
科学的研究の応用
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
作用機序
The mechanism of action of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of an imidazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .
特性
CAS番号 |
902335-98-2 |
|---|---|
分子式 |
C10H13N3O2S |
分子量 |
239.30 g/mol |
IUPAC名 |
N-(2,5-dihydro-1H-imidazol-4-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-11-7-12-10/h2-5,11H,6-7H2,1H3,(H,12,13) |
InChIキー |
PEIXCVGHPOMMRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


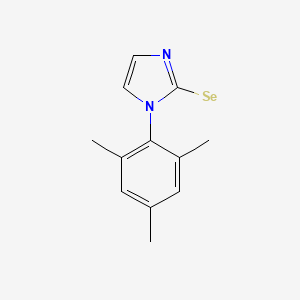
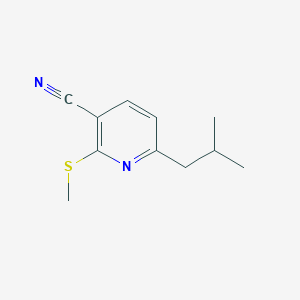
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

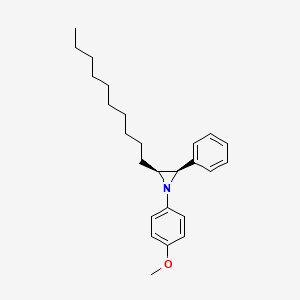

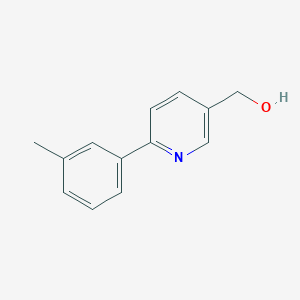
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
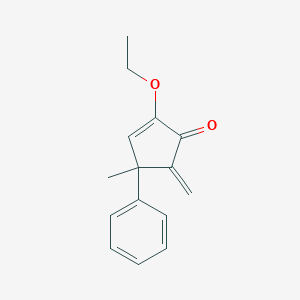
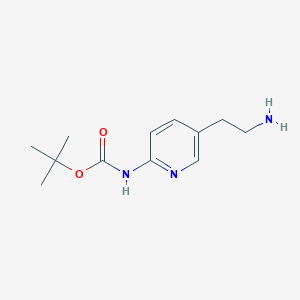
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
